TRPV3 Channel Inhibition
In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology on TRPV3-expressing HEK293 cells, isochlorogenic acid B (3,4-diCQA) demonstrated approximately 3-fold higher inhibitory potency against TRPV3 currents compared to its regioisomer isochlorogenic acid A (3,5-diCQA). Both isomers reduced channel open probability to similar levels, indicating isochlorogenic acid B is a more potent inhibitor of this therapeutic target for dermatitis and pruritus [1].
Isochlorogenic acid A: 2.7 ± 1.3 μM
≈3-fold lower IC₅₀ for 3,4-diCQA
| Evidence Dimension | TRPV3 current inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.9 ± 0.3 μmol/L |
| Comparator Or Baseline | Isochlorogenic acid A (3,5-diCQA): 2.7 ± 1.3 μmol/L |
| Quantified Difference | Approximately 3-fold lower IC₅₀ (higher potency) for isochlorogenic acid B |
| Conditions | Whole-cell patch-clamp recording on TRPV3-expressing HEK293 cells; IC₅₀ values reported as mean ± SD |
Why This Matters
This quantifies a regioisomer-specific functional advantage: the 3,4-esterification pattern confers superior TRPV3 inhibition, making isochlorogenic acid B the preferred procurement choice for studies targeting this ion channel in dermatological or pruritus research.
- [1] Qi H, Shi Y, Wu H, Niu C, Sun X, Wang K. Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus. Acta Pharmaceutica Sinica B. 2022;12(2):723-734. View Source
